4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique imidazo[4,5-c]pyridine core structure. This compound features a fluorinated phenyl group at the 3-position, which plays a crucial role in its chemical and biological properties. The molecular formula for this compound is with a molecular weight of approximately .
This compound is classified under heterocyclic compounds, specifically within the imidazo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorine atom in the phenyl ring can significantly enhance the compound's lipophilicity and biological activity, making it an interesting subject for medicinal chemistry research .
The synthesis of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be approached through several methods:
These methods showcase the synthetic accessibility of this compound and its potential for further modification .
The molecular structure of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine consists of a fused bicyclic system with a tetrahydro configuration. The key structural features include:
The InChI representation for this compound is InChI=1S/C12H12FN3/c13-9-5-7(1-2-10(9)14)11-12-8(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
.
The chemical behavior of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is defined by its ability to participate in various reactions typical for imidazole derivatives:
These reactions highlight the compound's versatility in synthetic chemistry and its potential as a building block for more complex molecules .
The mechanism of action for 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is primarily based on its interaction with specific biological targets:
These interactions suggest potential therapeutic applications in neurological disorders .
The physical properties of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
The chemical properties include:
These properties are essential for understanding its handling and application in research settings .
The applications of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine extend across various fields:
Research into this compound continues to reveal new insights into its mechanisms and potential therapeutic roles .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4